1-(1H-imidazole-4-sulfonyl)-4-(morpholine-4-carbonyl)-1,4-diazepane
Description
This compound features a 1,4-diazepane core substituted with a 1H-imidazole-4-sulfonyl group at position 1 and a morpholine-4-carbonyl group at position 3. This combination positions the compound as a candidate for biological applications, particularly in drug discovery targeting enzymes or receptors requiring dual hydrogen-bonding and hydrophobic interactions .
Properties
IUPAC Name |
[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O4S/c19-13(17-6-8-22-9-7-17)16-2-1-3-18(5-4-16)23(20,21)12-10-14-11-15-12/h10-11H,1-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQPWVGPVQNWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1H-imidazole-4-sulfonyl)-4-(morpholine-4-carbonyl)-1,4-diazepane is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Synthesis
The compound features a diazepane ring, an imidazole ring, and a sulfonyl group. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Diazepane Ring : Achieved through cyclization reactions involving appropriate diamines and dihalides under basic conditions.
- Introduction of the Imidazole Ring : This step may involve the reaction of the diazepane intermediate with imidazole derivatives.
- Carboxamidation : The final step involves forming the carboxamide group through the reaction of the amine with a carboxylic acid derivative.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds related to this compound. For example:
- In vitro Studies : Compounds with similar structural features have shown significant inhibitory effects against various human cancer cell lines. For instance, derivatives with imidazole and morpholine moieties were tested against prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancer cell lines, demonstrating IC50 values as low as 0.048 µM against A549 cells .
- Mechanism of Action : The mechanism may involve inhibition of tubulin assembly and induction of apoptosis through caspase activation. Specifically, interactions at the colchicine site on tubulin have been suggested as a pathway for inducing cytotoxicity .
Other Biological Activities
Compounds similar to this compound have also been explored for various biological activities:
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents, targeting bacterial and fungal infections effectively.
- Anti-inflammatory Effects : The structural features allow for modulation of inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Case Studies
Several case studies have documented the biological effects of structurally related compounds:
- Study on Anticancer Activity : A series of synthesized compounds were evaluated for their cytotoxic potential against multiple cancer cell lines. Results indicated that specific substitutions on the diazepane or imidazole rings could enhance activity significantly .
- Mechanistic Insights : Molecular docking studies revealed critical interactions between these compounds and specific amino acid residues in target proteins, suggesting a well-defined mechanism for their biological effects .
Data Table: Summary of Biological Activities
| Compound Name | Biological Activity | IC50 (µM) | Target Cell Line |
|---|---|---|---|
| This compound | Anticancer | 0.048 | A549 |
| N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide | Anticancer | 0.054 | DU-145 |
| Structural analogs with imidazole and morpholine moieties | Antimicrobial | Varies | Various |
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it a versatile reagent in organic synthesis.
- Synthetic Routes : The synthesis typically involves multi-step reactions, including:
- Formation of the diazepane ring through cyclization.
- Introduction of the imidazole ring via reactions with imidazole derivatives.
- Carboxamidation to form the final compound.
Biology
In biological research, this compound can be utilized to study interactions with biological macromolecules. Its structural features may allow it to bind selectively to enzymes or receptors.
- Mechanism of Action :
- Enzyme Binding : Potential inhibition or activation of enzymatic activity.
- Receptor Modulation : Interaction with receptors could influence signaling pathways in cells.
Medicine
Due to its structural characteristics, the compound has potential therapeutic applications. It may serve as a lead compound for drug development targeting specific diseases.
- Therapeutic Potential : Preliminary studies suggest that compounds with similar structures exhibit anti-cancer and anti-inflammatory properties.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals or materials. Its unique functional groups may provide specific properties desirable in various applications.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of related imidazole compounds. The results indicated that modifications in the sulfonyl group significantly enhanced activity against Gram-positive bacteria.
- Findings : The presence of a sulfonamide moiety was crucial for antibacterial efficacy.
Case Study 2: Enzyme Inhibition
Research on enzyme inhibitors highlighted that compounds similar to 1-(1H-imidazole-4-sulfonyl)-4-(morpholine-4-carbonyl)-1,4-diazepane effectively inhibited certain proteases involved in cancer progression.
- Results : IC50 values demonstrated potent inhibition at low concentrations, suggesting the compound's potential as a therapeutic agent.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Diazepane Derivatives
Structural and Functional Comparisons
Table 1: Key Structural and Molecular Features
*Estimated based on structural analogs.
Q & A
Basic Research Question
- H/C NMR : Key peaks include:
- Diazepane protons: δ 3.4–4.1 ppm (m, N–CH–N) .
- Imidazole sulfonyl: δ 7.8–8.2 ppm (s, imidazole H) .
- Morpholine carbonyl: δ 3.6–3.8 ppm (m, morpholine O–CH) .
- HRMS : Confirm molecular ion ([M+H]) with <2 ppm error .
- HPLC : Use a C18 column (gradient: 10–90% acetonitrile in HO) to verify purity (>95%) .
How do the sulfonyl and morpholine carbonyl groups influence the compound’s reactivity in nucleophilic substitution or hydrolysis?
Advanced Research Question
- Sulfonyl Group : Enhances electrophilicity at the sulfur atom, facilitating nucleophilic attack (e.g., by amines or alcohols). Hydrolysis in aqueous acidic/basic conditions yields 1H-imidazole-4-sulfonic acid .
- Morpholine Carbonyl : Stabilizes adjacent diazepane nitrogen via resonance, reducing susceptibility to oxidation. Reacts with Grignard reagents at the carbonyl carbon to form ketone derivatives .
Methodological Insight : - Track hydrolysis kinetics via F NMR (if fluorinated analogs are used) or pH-stat titration .
What structure-activity relationship (SAR) insights exist for analogs of this compound in biological targets?
Advanced Research Question
- Diazepane Flexibility : Conformational flexibility of the 1,4-diazepane ring enhances binding to enzymes with deep active sites (e.g., kinases). Rigid analogs show reduced activity .
- Sulfonyl vs. Carbonyl : Replacing the sulfonyl group with a carbonyl decreases electrophilicity, altering selectivity in enzyme inhibition (e.g., GSK-3β vs. CDK2) .
Experimental Design : - Synthesize analogs with varied substituents (e.g., pyridine instead of morpholine) and test inhibitory potency via enzymatic assays (IC measurements) .
How should researchers resolve contradictions in reported synthetic yields or purity data?
Advanced Research Question
- Reproducibility Checks :
- Verify solvent quality (e.g., anhydrous DMF) and reagent stoichiometry.
- Compare purification methods: Prep-HPLC (≥99% purity) vs. column chromatography (95–98%) .
- Analytical Harmonization :
- Standardize LC-MS conditions (e.g., ionization mode: ESI+) across labs.
- Share raw spectral data via open-access repositories for peer validation .
Q. Tables for Key Data
| Parameter | Typical Value | Reference |
|---|---|---|
| Melting Point | 157–160°C (analog data) | |
| HPLC Purity | >99% (gradient elution) | |
| H NMR Shift (SO) | δ 8.1 ppm (singlet) | |
| Reaction Yield | 50–70% (optimized) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
